molecular formula C7H8N2O2 B1363393 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide CAS No. 6433-99-4

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Cat. No. B1363393
CAS RN: 6433-99-4
M. Wt: 152.15 g/mol
InChI Key: QASWUZCGTOFYBR-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a chemical compound .


Synthesis Analysis

A one-pot synthesis of 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids has been developed via the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide .


Molecular Structure Analysis

The IUPAC name of this compound is 1-methyl-2-oxo-1,2-dihydro-4-pyridinecarboxamide. The InChI code is 1S/C7H8N2O2/c1-9-3-2-5(7(8)11)4-6(9)10/h2-4H,1H3,(H2,8,11) and the InChI key is QASWUZCGTOFYBR-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound can be synthesized by heating 4-oxoalkane-1,1,2,2-tetracarbonitriles in an organic solvent in the presence of water for 1–5 min .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 152.15 . It is a solid at room temperature .

Scientific Research Applications

Fluorescence Properties

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide and similar compounds have been studied for their fluorescence properties. For instance, the non-catalytic conversion of related compounds leads to fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides. These compounds' spectral-luminescence properties and fluorescence quantum yield have been investigated, suggesting potential applications in fluorescence-based technologies (Ershov et al., 2015).

Synthesis and Diversity-Oriented Applications

These compounds are involved in diversity-oriented synthesis processes. A particular study developed a simple method to synthesize 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, suggesting their role in creating diverse chemical libraries for various research applications (Baškovč et al., 2012).

Potential Anti-HIV Properties

A study on 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a closely related compound, showed potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This suggests that derivatives of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide might have applications in antiviral research (Tamazyan et al., 2007).

Antimicrobial and Antifungal Applications

Derivatives of this compound, such as 6-oxo-pyridine-3-carboxamide, have been synthesized and evaluated as antibacterial and antifungal agents. This indicates their potential use in developing new antimicrobial and antifungal therapies (El-Sehrawi et al., 2015).

Chemical Synthesis and Modification

These compounds are also involved in various chemical syntheses and modifications. For example, methylation of the pyridine moiety of a related molecule has been studied to enhance its analgesic properties, indicating the flexibility and adaptability of these compounds in medicinal chemistry (Ukrainets et al., 2015).

Safety and Hazards

The compound has a GHS07 pictogram. The hazard statements are H302, H315, H319, H335. The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Mechanism of Action

Mode of Action

It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

It’s known that the compound is a solid at room temperature, and its melting point is between 234-237°c . These properties could influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall stability .

properties

IUPAC Name

1-methyl-2-oxopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-3-2-5(7(8)11)4-6(9)10/h2-4H,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASWUZCGTOFYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356221
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

CAS RN

6433-99-4
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural activity relationships (SAR) observed for this class of compounds and how do modifications to the structure impact their activity against EL?

A2: The research highlights the discovery of N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide and its optimization leading to N-(4-(3,4-dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide, which showed improved pharmacokinetic properties []. This suggests that modifications to the core structure, specifically around the pyridine or pyrrole ring and the alkyl side chain, can significantly influence the compound's pharmacokinetic profile and potentially its interaction with EL. Further SAR studies would be needed to establish a comprehensive understanding of how different structural elements influence the potency, selectivity, and overall pharmacological profile within this class of compounds.

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